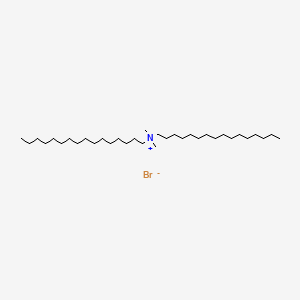

Dicetyldimonium bromide

Description

Significance in Cationic Amphiphile Chemistry

The field of cationic amphiphile chemistry investigates molecules that possess a positively charged hydrophilic head and a hydrophobic tail. DHDAB is a prominent member of this class, specifically a dialkyl chain surfactant, which distinguishes it from more common single-chain surfactants. This dual-chain structure prevents the formation of simple micelles in solution and instead favors the assembly of bilayer structures, such as vesicles and lamellar sheets, making it an excellent model for phospholipids (B1166683) in natural cell membranes. researchgate.netscispace.com

Research has focused on characterizing the fundamental properties of DHDAB at interfaces and in solution. The critical aggregation concentration (CAC), the concentration at which self-assembly begins, has been determined to be approximately 4 x 10⁻⁵ M. ox.ac.uk At the air-water interface, the equilibrium surface excess at saturation has been measured at 2.60 ± 0.05 × 10⁻¹⁰ mol·cm⁻², a value consistent with other dialkyl chain surfactants. ox.ac.ukacs.org

A key area of investigation for DHDAB is its thermotropic phase behavior, where the physical state of its aggregated structures changes with temperature. These transitions are crucial for understanding the stability and dynamics of the bilayers it forms. Differential Scanning Calorimetry (DSC) has been a primary tool for elucidating these phase changes. In heating cycles, DHDAB exhibits two primary first-order transitions. researchgate.net The first, occurring at around 303 K (30°C), is a polymorphic transition from a coagel state to an intermediate gel phase. researchgate.net The main gel-to-liquid-crystalline phase transition (Tm) occurs at higher temperatures. For instance, one study identified a coagel-to-fluid phase transition at 327 K (54°C). nih.gov During cooling, a significant hysteresis is observed, with a fluid-to-gel transition occurring around 311-313 K (38-40°C) and a subsequent gel-to-coagel transition at approximately 284–292 K (11-19°C). researchgate.netnih.gov These dynamic changes are directly related to the packing density of the lipid molecules within the bilayer. nih.gov

Table 1: Thermotropic Phase Transitions of Dihexadecyldimethylammonium Bromide (DHDAB) Aggregates

| Transition Process | Transition Type | Observed Temperature (K) | Reference |

| Heating | Coagel → Intermediate Phase | 303 | researchgate.net |

| Heating | Intermediate Phase → Liquid Crystal | 318 | researchgate.net |

| Heating | Coagel → Fluid | 327 | nih.gov |

| Cooling | Fluid → Gel | 311 - 313 | nih.gov |

| Cooling | Gel → Coagel | 284 - 292 | nih.gov |

This interactive table summarizes the key phase transition temperatures of DHDAB as reported in academic literature. The transitions are dependent on whether the system is being heated or cooled, a phenomenon known as hysteresis.

The unique properties of DHDAB vesicles have also been leveraged in analytical chemistry. A stable cationic lipid bilayer composed of DHDAB has been utilized as a novel pseudostationary phase in electrokinetic chromatography for the separation of neutral solutes. nih.gov

Role in Supramolecular Self-Assembly Systems

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures. nih.gov DHDAB is a classic example of a molecule that undergoes hierarchical self-assembly in aqueous environments. Due to its molecular geometry with two long alkyl chains, its critical packing parameter is close to one, favoring the formation of bilayer structures rather than spherical micelles. scispace.com

The predominant structures formed by DHDAB in dilute aqueous solutions are vesicles. researchgate.net These are closed, hollow, bilayer structures that enclose an aqueous core. Various advanced analytical techniques have been employed to characterize these aggregates. Small-Angle Neutron Scattering (SANS), Dynamic Light Scattering (DLS), and Cryogenic Transmission Electron Microscopy (Cryo-TEM) have consistently shown that within a concentration range of 1.5 to 80 mM, DHDAB forms bilamellar vesicles. ox.ac.ukacs.org These vesicles are relatively polydisperse, with sizes typically ranging from 2000 to 4000 Å (200 to 400 nm). ox.ac.ukacs.org At concentrations above 80 mM, these vesicles can coexist with an additional lamellar phase. ox.ac.ukacs.org

Molecular dynamics simulations have provided further insight into the structure of these self-assembled systems. At interfaces, such as mica-water, DHDAB is shown to form a well-ordered bilayer structure where the innermost layer exhibits strong orientational ordering. rsc.org The ability of DHDAB to form stable vesicles makes it a valuable tool in studies of membrane biophysics, encapsulation technologies, and as a non-viral carrier for gene delivery. researchgate.net The interactions within these self-assembled structures, such as the incorporation of other molecules, can significantly stabilize their state. For example, adding the anionic surfactant sodium dodecyl sulfate (B86663) (SDS) to DHDAB vesicles has been shown to stabilize their gel state. researchgate.net

Table 2: Supramolecular Assembly and Interfacial Properties of Dihexadecyldimethylammonium Bromide (DHDAB)

| Property | Value/Description | Concentration Range | Technique(s) | Reference |

| Critical Aggregation Conc. (CAC) | 4 ± 2 × 10⁻⁵ M | N/A | Neutron Reflectivity, Surface Tension | ox.ac.uk |

| Equilibrium Surface Excess | 2.60 ± 0.05 × 10⁻¹⁰ mol·cm⁻² | At saturation | Neutron Reflectivity, Surface Tension | ox.ac.ukacs.org |

| Aggregate Morphology | Bilamellar Vesicles | 1.5 - 80 mM | SANS, DLS, Cryo-TEM | ox.ac.ukacs.org |

| Vesicle Particle Size | 2000 - 4000 Å | 1.5 - 80 mM | DLS | ox.ac.ukacs.org |

| Lamellar d-spacing | ~900 Å | 1.5 - 80 mM | SANS | ox.ac.uk |

This interactive table outlines the key characteristics of DHDAB's self-assembly in aqueous solutions and its behavior at interfaces. These properties are fundamental to its application in creating model membrane systems.

Properties

IUPAC Name |

dihexadecyl(dimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H72N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXPKJNAOIWFMW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H72BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904485 | |

| Record name | Dihexadecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70755-47-4 | |

| Record name | Dihexadecyldimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70755-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicetyldimonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070755474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70755-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihexadecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexadecyldimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICETYLDIMONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J51E2IK3KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Self Assembly and Supramolecular Structures of Dhdab

Critical Aggregation Concentration (CAC) Determination

The critical aggregation concentration (CAC) is a fundamental parameter that marks the onset of surfactant self-assembly into aggregates. For DHDAB, the CAC has been determined using various techniques, including surface tension measurements and neutron reflectivity. acs.orgox.ac.uk These methods have yielded consistent results, with a mean CAC value of approximately 4 ± 2 × 10⁻⁵ M. acs.orgox.ac.uk The low CAC value is indicative of the strong tendency of DHDAB to self-assemble, a consequence of its double-chain structure which enhances its hydrophobicity. The presence of electrolytes can influence the CAC and the kinetics of adsorption. acs.org

| Method | CAC Value (M) | Source |

|---|---|---|

| Surface Tension & Neutron Reflectivity | 4 ± 2 × 10⁻⁵ | acs.org, ox.ac.uk |

Kinetics of Self-Assembly and Aggregate Formation

The kinetics of self-assembly for DHDAB are notably slow. acs.orgox.ac.uk This slow approach to equilibrium is attributed to the depletion of monomeric DHDAB in the near-surface region, which is a result of the long residence times of the monomers within the surfactant aggregates. acs.orgox.ac.uk The low monomer concentration in solution, a consequence of the low CAC, contributes to these slow adsorption kinetics. acs.org The kinetics can also be influenced by temperature, with heating and cooling cycles potentially showing different kinetic pathways for the formation and dissolution of ordered structures. acs.org

Molecular Packing and Lateral Interactions within Self-Assembled Structures

The molecular packing within DHDAB aggregates is a key factor influencing their structure and stability. In mixed systems, such as with distearoylphosphatidylcholine (DSPC), DHDAB has been shown to be miscible and induces a condensing effect. nih.gov This leads to a stronger contraction of the area per molecule and a more ordered molecular packing in the mixed monolayers. nih.gov The most pronounced intermolecular interactions and compact molecular arrangement in DSPC/DHDAB monolayers were observed at a DHDAB molar fraction of 0.3. nih.gov This condensing effect and the increased intermolecular attraction are thought to contribute to the enhanced stability of mixed vesicles compared to those formed from the individual components. nih.gov

Hierarchical Supramolecular Organization

The self-assembly of DHDAB can be viewed as the initial step in a hierarchical organization process. nih.gov This process involves the formation of primary structures like vesicles and lamellar sheets, which can then organize into more complex, higher-order architectures. This hierarchical self-assembly is a common strategy in supramolecular chemistry for creating functional nanomaterials. nih.govrsc.org The principles of hierarchical self-assembly, driven by non-covalent interactions, allow for the construction of well-defined and complex structures from simple molecular building blocks. nih.gov While the specific hierarchical organization of pure DHDAB systems is an area of ongoing research, the fundamental ability of DHDAB to form well-defined primary aggregates makes it a potential building block for more complex, hierarchically ordered materials.

Interactions of Dhdab with Other Amphiphiles and Polymers

Mixed Vesicle and Liposome Formulations

Interactions with Zwitterionic Phospholipids (B1166683) (e.g., Distearoylphosphatidylcholine, Lecithin)

The interaction between dihexadecyldimethylammonium bromide (DHDAB) and the zwitterionic phospholipid, distearoylphosphatidylcholine (DSPC), has been a subject of scientific investigation. Studies have shown that DHDAB is miscible with DSPC, leading to a condensing effect in mixed monolayers. nih.gov This effect suggests a stronger contraction of the area per molecule and a more ordered molecular packing. nih.gov The most significant intermolecular interactions and compact molecular arrangement in mixed DSPC/DHDAB monolayers were observed at a DHDAB molar fraction of 0.3. nih.gov

When dispersed in water, the addition of DHDAB to DSPC vesicles results in vesicles with a positive surface charge, exhibiting zeta potentials of approximately +50 mV. nih.gov These mixed vesicles also demonstrate narrower size distributions compared to pure DSPC vesicles. nih.gov The stability of these mixed vesicles against aggregation is enhanced, with the most stable composition found at a DHDAB molar fraction of 0.5. nih.gov This increased stability is believed to be related to the condensing effect and increased intermolecular attraction observed in the mixed monolayers. nih.gov

Lecithin (B1663433), another zwitterionic phospholipid, is also utilized in the formation of liposomes. The particle size and zeta potential of lecithin-based nanoparticles are influenced by factors such as pH and concentration. researchgate.net For instance, the inclusion of paclitaxel (B517696) in soy lecithin-based liposomes resulted in spherical vesicles with a particle size of approximately 131 nm and a zeta potential of -54.3 mV. nih.gov

Interactions with Anionic Lipids (e.g., Cardiolipin)

The interaction of cationic lipids with anionic lipids is a critical aspect of membrane biophysics and drug delivery. Cardiolipin (B10847521), a unique phospholipid primarily found in the inner mitochondrial membrane, plays a crucial role in various mitochondrial functions. nih.gov It is known to interact with a variety of proteins and is essential for the activity of enzyme complexes in the electron transport chain. nih.gov While direct studies on the interaction between DHDAB and cardiolipin are not prevalent in the provided search results, the general principles of electrostatic interactions suggest that the cationic headgroup of DHDAB would interact favorably with the anionic phosphate (B84403) groups of cardiolipin. This type of interaction is fundamental to the formation of lipoplexes, where cationic lipids condense negatively charged nucleic acids. researchgate.net The study of other cationic molecules, like Drp1, has shown preferential interaction with cardiolipin over other anionic lipids, which enhances oligomerization and GTP hydrolysis. nih.gov This highlights the specific and functionally significant interactions that can occur between cationic molecules and cardiolipin.

Modulation of Vesicle Size and Zeta Potential in Mixed Systems

The incorporation of DHDAB into phospholipid vesicles significantly modulates their physical properties, including size and zeta potential. As previously mentioned, the addition of DHDAB to DSPC vesicles leads to a narrower size distribution and a shift in zeta potential to around +50 mV. nih.gov This positive charge is a direct result of the cationic nature of DHDAB. The ability to control vesicle size and surface charge is crucial for various applications, particularly in drug delivery, as these parameters influence the stability, circulation time, and cellular uptake of the vesicles. mdpi.com

In mixed systems with lecithin, the zeta potential is also a key parameter. For example, in aqueous lecithin dispersions, the zeta potential can be influenced by the presence of other charged molecules. researchgate.net The stability of liposomal formulations is often correlated with the magnitude of the zeta potential, with values greater than ±30 mV generally indicating good stability and reduced aggregation. mdpi.comnih.gov The composition of the liposome, including the ratio of cationic to neutral lipids, directly impacts the zeta potential and, consequently, the transfection efficiency and cytotoxicity of the formulation. nih.gov

Interactive Data Table: Physicochemical Properties of DHDAB-Containing Mixed Vesicles

| Mixed System Components | DHDAB Molar Fraction (XDHDAB) | Zeta Potential (mV) | Vesicle Size Characteristics | Key Findings | Reference |

| DHDAB / DSPC | Not specified | ~ +50 | Narrower size distribution than pure DSPC vesicles | Increased stability against aggregation. | nih.gov |

| DHDAB / DSPC | 0.3 | Not specified | Not specified | Most pronounced intermolecular interactions in monolayers. | nih.gov |

| DHDAB / DSPC | 0.5 | Not specified | Not specified | Most stable vesicle composition against aggregation. | nih.gov |

| DHDAB / Lecithin | Not applicable | Not specified | Not specified | (Data not available in provided search results) |

Influence of Nonionic Surfactants (e.g., Dodecyl Triethylene Glycol Ether) on Microstructure Evolution

The introduction of nonionic surfactants, such as dodecyl triethylene glycol ether (C₁₂E₃), to aqueous solutions of DHDAB significantly influences the resulting microstructure. acs.orgnih.gov At low total surfactant concentrations (1.5 mM), the system transitions from bilamellar vesicles (BLV) to multilamellar vesicles (MLV) as the mole percentage of C₁₂E₃ increases beyond 20%. acs.orgnih.gov At C₁₂E₃ concentrations above 80 mol %, the microstructure reverts to a lamellar phase dispersion, which is characteristic of the pure nonionic surfactant. acs.orgnih.gov

At higher total surfactant concentrations (60 mM), a broad continuous Lβ (gel) phase region is observed for C₁₂E₃ compositions between 20 and 80 mol %. acs.orgnih.gov The bilayers in these mixed systems are generally highly rigid, a characteristic consistent with structures stabilized by charge interactions. acs.orgnih.gov Interestingly, the different phase regions exhibit distinct membrane properties, and the observed variations are not fully explained by current theoretical models. acs.orgnih.gov

Interactive Data Table: Microstructure of DHDAB/C₁₂E₃ Mixed Systems

| Total Surfactant Concentration | C₁₂E₃ Mole Percentage | Predominant Microstructure | Reference |

| 1.5 mM | < 20% | Bilamellar Vesicles (BLV) | acs.orgnih.gov |

| 1.5 mM | > 20% | Multilamellar Vesicles (MLV) | acs.orgnih.gov |

| 1.5 mM | > 80% | Lamellar Phase Dispersion | acs.orgnih.gov |

| 60 mM | 20% - 80% | Continuous Lβ Phase | acs.orgnih.gov |

Mixed Surfactant Adsorption at Air-Water Interfaces

The behavior of mixed surfactant systems at the air-water interface is of fundamental importance in a wide range of applications. psu.edu The adsorption of surfactants at this interface lowers the surface tension. In mixtures of ionic surfactants with opposite charges, a strong cooperative effect can be observed. nih.gov For instance, mixtures of anionic and cationic surfactants can form a nearly complete surface layer even at bulk concentrations significantly lower than their individual critical micelle concentrations. nih.gov This synergistic effect is driven by the favorable Coulombic interactions between the oppositely charged headgroups. nih.gov

While direct studies on DHDAB in mixed surfactant adsorption at the air-water interface are not detailed in the provided results, the principles governing catanionic (cationic-anionic) surfactant mixtures are applicable. nih.gov The equimolar ratio of cationic and anionic surfactants often leads to the most compact aggregates at the interface and the most effective reduction in surface tension. rsc.org The competitive adsorption between the surfactants and their counterions also plays a significant role in the structure of the interfacial film. rsc.org

Applications in Advanced Materials and Nanosystems

Preparation of Metal-Containing Ionic Liquids

Dihexadecyldimethylammonium bromide serves as a cationic precursor for the synthesis of metal-containing ionic liquids (ILs). These materials combine the properties of ionic liquids, such as low melting points and thermal stability, with the unique magnetic, optical, or catalytic characteristics imparted by a metal complex anion.

A notable example is the synthesis of Bis(dihexadecyldimethylammonium)tetrabromidocuprate(II), ((C₁₆H₃₃)₂Me₂N)₂[CuBr₄]. mdpi.com This metal-containing IL is prepared by reacting DHDAB with copper(II) bromide in an ethanolic solution at room temperature. mdpi.com The large, sterically demanding dihexadecyldimethylammonium cation effectively separates the paramagnetic Cu(II) centers within the resulting structure. mdpi.comresearchgate.net The synthesis involves the following reaction:

2 (C₁₆H₃₃)₂N(CH₃)₂Br + CuBr₂ → ((C₁₆H₃₃)₂N(CH₃)₂)₂[CuBr₄]

The resulting compound is a violet precipitate with a low melting point (36–38 °C), classifying it as an ionic liquid. mdpi.com Such materials are of significant interest as precursors for synthesizing copper bromide particles and as catalytically active or paramagnetic ionic liquids. mdpi.comresearchgate.net

Nanoparticle Synthesis and Surface Modification

DHDAB plays a crucial role as a stabilizing and capping agent in the synthesis of nanoparticles and in the surface modification of nanostructures. Its long alkyl chains provide a robust steric barrier that prevents nanoparticle aggregation, while its cationic headgroup allows for electrostatic interactions with negatively charged species or surfaces.

In the synthesis of gold nanoparticles (AuNPs), DHDAB has been used as a surfactant stabilizer. khalsacollege.edu.in During the chemical reduction of a gold precursor salt like chloroauric acid (HAuCl₄) with sodium borohydride (B1222165) (NaBH₄), the DHDAB molecules form a protective layer around the nascent nanoparticles, controlling their growth and ensuring their colloidal stability. khalsacollege.edu.in Furthermore, studies have shown that DHDAB can act as a phase-transfer agent, capable of transporting aggregates of gold nanoparticles from an aqueous phase into an organic solvent like toluene. core.ac.uk

The compound is also integral to forming functional vesicles and microcapsules.

Catanionic Vesicles: Spontaneously formed cationic vesicles can be created by mixing DHDAB with phospholipids (B1166683) like lecithin (B1663433). The ratio of DHDAB to the phospholipid can be adjusted to modulate the average hydrodynamic diameter of the vesicles, typically within the range of 150–300 nm. acs.org These stable vesicles possess a positive zeta potential (around +40 mV), making them highly effective for binding with negatively charged molecules like plasmid DNA to form lipoplexes for potential gene delivery applications. acs.org

Polymer Microcapsules: DHDAB is used to modify hydrophilic polyelectrolytes, such as poly(styrenesulfonate) (PSS), to make them soluble in organic oil phases. This PSS-DHDAB complex can then be used in the formation of water-in-oil-in-water (W/O/W) double emulsions to create polyelectrolyte microcapsules, where the shell is formed by complexation at the oil-water interface. google.com This allows for the incorporation of hydrophobic materials into the microcapsule shell. google.com

Development of Materials with Specific Properties (e.g., Magnetic, Thermochromic)

The use of DHDAB as a building block for metal-containing ionic liquids directly enables the development of materials with tailored magnetic and thermochromic properties. mdpi.comsemanticscholar.org The properties of these materials are derived from the integrated metal-anion complex.

Furthermore, these metal-containing ILs are considered valuable precursors for magnetic materials. mdpi.comsemanticscholar.orgcymitquimica.com The presence of paramagnetic Cu(II) ions, separated by the bulky DHDAB cations, is a key feature for designing materials with specific magnetic behaviors. mdpi.comnih.gov While DHDAB itself is not magnetic, its role as a templating cation is critical in structuring the final material and mediating the interactions between the metallic centers that govern magnetism. mdpi.com Its use has also been noted in systems designed to produce ferromagnetic nanocomposites, highlighting its compatibility with processes for creating magnetic materials. researchgate.net

Functionalization of Nanosheets (e.g., MXene) for Enhanced Material Performance

DHDAB is employed as a surface modifying agent to functionalize two-dimensional (2D) nanosheets, such as MXenes and nanoclays, to improve their compatibility with and dispersion within polymer matrices. mdpi.comresearchgate.netresearchgate.net This functionalization is critical for overcoming the natural tendency of nanosheets to re-stack and for ensuring strong interfacial adhesion, which is necessary to translate the unique properties of the nanosheets to the bulk composite material.

In one study, Ti₃C₂ MXene nanosheets were modified with DHDAB. mdpi.comnih.gov The cationic headgroup of DHDAB electrostatically interacts with the negatively charged surface of the Ti₃C₂ nanosheets, while its long hydrophobic alkyl chains extend outward, increasing the interlayer distance and rendering the nanosheet surfaces organophilic. mdpi.com This surface modification significantly improved the dispersion of the MXene sheets in a polystyrene (PS) matrix. mdpi.comnih.gov The resulting DHDAB-Ti₃C₂/PS nanocomposites exhibited markedly enhanced material performance compared to pure polystyrene. mdpi.comcityu.edu.hkresearchgate.net

| Property | Neat Polystyrene (PS) | PS/DDAB-Ti₃C₂ Nanocomposite | Improvement |

| Thermal Stability (T₅%) | ~375 °C | ~398 °C | +23 °C |

| Peak Heat Release Rate (PHRR) | ~1100 kW/m² | ~871 kW/m² | -21.5% |

Similarly, DHDAB has been used to modify montmorillonite (B579905) clay, where it intercalates into the interlayer space of the clay, displacing water and creating an organophilic surface suitable for mixing with polymers. researchgate.netresearchgate.net

Surface Ordering Phenomena in Thin Films

At the air-water interface, DHDAB exhibits distinct surface ordering phenomena, forming structured, multi-lamellar thin films even in dilute solutions. mdpi.comcityu.edu.hk This behavior is driven by the self-assembly of the surfactant molecules into bilayers, which then stack into ordered layers extending from the interface into the bulk solution.

Studies using neutron reflectivity have shown that in the presence of an electrolyte, DHDAB solutions form lamellar surface structures. The ordering and spacing of these lamellae are highly sensitive to temperature. mdpi.comcityu.edu.hk A distinct phase transition, analogous to the bulk Lβ (gel) to Lα (liquid crystalline) phase transition, is observed at the surface. mdpi.comcityu.edu.hk At temperatures below this transition, the alkyl chains are more ordered, resulting in a tighter packing and smaller lamellar spacing. mdpi.com As the temperature increases, a sharp transition occurs, leading to more disordered chains and a larger spacing between the layers. mdpi.comcityu.edu.hk

The addition of a cosurfactant, such as benzyl (B1604629) alcohol, can manipulate this surface ordering, inducing the phase transition at a lower temperature. mdpi.comcityu.edu.hk

| Condition | Transition Onset Temperature | Lamellar Spacing (Pre-transition) | Lamellar Spacing (Post-transition) |

| DHDAB in electrolyte | 35–40 °C | ~33 Å | ~40 Å |

| DHDAB in electrolyte with benzyl alcohol | 20–25 °C | Not specified | Not specified |

This ability to form well-defined, ordered layers at interfaces is fundamental to its application as a templating agent and in the formation of structured thin films.

Biological and Biomedical Research Applications

Antimicrobial and Biocidal Mechanisms

Disruption of Microbial Cell Membranes

The primary mechanism behind the antimicrobial action of DHDAB and other QACs is the disruption of the microbial cell membrane. The positively charged quaternary ammonium (B1175870) headgroup of the DHDAB molecule is drawn to the generally negatively charged components of bacterial cell surfaces. This initial electrostatic interaction facilitates the insertion of the long, hydrophobic dihexadecyl tails into the lipid bilayer of the cell membrane.

This insertion process disrupts the highly ordered structure of the membrane. Research on similar double-chain QACs demonstrates that this interference increases membrane fluidity and permeability. This disruption compromises the membrane's essential functions as a selective barrier, leading to the leakage of critical intracellular components, such as ions, metabolites, and macromolecules like proteins and RNA. Ultimately, this loss of cellular contents and the collapse of the membrane potential result in bacterial cell death. Studies on closely related compounds have shown that this membrane-damaging action is the key reason for their bactericidal effects.

Efficacy against Gram-Positive and Gram-Negative Bacteria

Quaternary ammonium compounds like DHDAB are known to be effective against a broad spectrum of bacteria, encompassing both Gram-positive and Gram-negative strains. However, differences in the cell envelope structure between these two bacterial types can influence the efficacy of the antimicrobial agent.

Gram-positive bacteria possess a thick, exposed peptidoglycan layer that is readily accessible. In contrast, Gram-negative bacteria have a more complex cell envelope, which includes an outer membrane containing lipopolysaccharides that acts as an additional protective barrier. This can sometimes make them more resistant to certain antimicrobial agents.

While specific Minimum Inhibitory Concentration (MIC) data for DHDAB is not extensively documented in publicly available literature, studies on structurally similar dialkyl-chain QACs provide insight into its expected efficacy. For example, didecyl dimethyl ammonium bromide (DDAB) has been shown to be effective at inactivating Gram-negative bacteria such as Salmonella infantis and Escherichia coli at concentrations as low as 125 parts per million (ppm) within short contact times. nih.govnih.gov It is generally observed that Gram-positive bacteria can be even more susceptible to QACs due to the absence of the outer membrane. Research on other QACs has shown remarkable activity against Gram-positive isolates, including resistant strains of Staphylococcus and Enterococcus, with MICs in the range of 4–64 µg/mL. researchgate.net

Table 1: Bactericidal Efficacy of Didecyl Dimethyl Ammonium Bromide (DDAB) against E. coli at Room Temperature (in the absence of organic material)

| DDAB Concentration (ppm) | Contact Time for Inactivation |

| 500 | < 5 seconds |

| 250 | < 5 seconds |

| 125 | < 5 seconds |

Data from a study on the closely related compound DDAB, illustrating typical QAC efficacy against Gram-negative bacteria. nih.govnih.gov

Influence of Aggregate Morphology and Bilayer Homogeneity on Antimicrobial Activity

In aqueous solutions above its critical aggregation concentration (approximately 4 x 10⁻⁵ M), DHDAB self-assembles into distinct aggregate structures. nih.govox.ac.uk Studies using techniques like small-angle neutron scattering (SANS) and cryogenic transmission electron microscopy (CryoTEM) have revealed that DHDAB primarily forms bilamellar vesicles. nih.govox.ac.uk These vesicles are essentially spherical structures composed of two concentric lipid bilayers. Within a concentration range of 1.5 to 80 mM, these bilamellar vesicles are the predominant form, with sizes ranging from 2000 to 4000 Å. nih.govox.ac.uk At concentrations above 80 mM, these vesicles can coexist with a more ordered lamellar phase. nih.govox.ac.uk

Interactions with Biological Membranes and Mimics

To better understand the antimicrobial mechanism of DHDAB, researchers study its interactions with model biological membranes. Dioctadecyldimethylammonium bromide (DODAB), a close structural analog with C18 chains instead of C16, is often used as a model system for these studies. northwestern.edu These investigations reveal a complex interplay between the cationic lipid and the membrane, which is dependent on factors like the physical state of the membrane (e.g., gel or fluid phase), charge, and concentration. northwestern.edu

Biosensor Platform Development and Biological Detection

The ability of DHDAB to form stable bilayer structures has been harnessed in the development of biosensor platforms. A key application involves the creation of supported lipid bilayers (SLBs) on solid substrates, which can mimic a cell membrane and serve as a matrix for immobilizing biological recognition elements like proteins or antibodies.

One study reported the successful deposition of planar lipid bilayers composed of DHDAB and cholesterol onto gallium nitride (GaN) electrodes. nih.gov In this system, DHDAB was mixed with cholesterol to achieve a high electrical resistance for the membrane. nih.gov The vesicle fusion technique was used to form the SLB on the electrode surface. Such platforms are being investigated for use as membrane-based electrochemical biosensors. nih.gov The DHDAB-based membrane provides a stable, fluidic, and biologically relevant environment to study membrane-associated processes or to detect analytes that bind to incorporated proteins. The electrical properties of the supported bilayer can be monitored, and changes caused by binding events or enzymatic activity can be transduced into a measurable signal, forming the basis of the biosensor.

Environmental Considerations and Ecotoxicology

Occurrence and Distribution in Environmental Compartments

The widespread application of QACs in commercial and industrial products leads to their continuous release into the environment. Due to their chemical structure, long-chain QACs like DHDAB exhibit a strong tendency to partition from water to solid phases.

Wastewater treatment plants (WWTPs) are primary conduits for the entry of QACs into the environment. nih.gov It is estimated that approximately 75% of all QACs used are discharged into sewage systems. nih.gov While in the WWTP, these cationic compounds exhibit a high affinity for the negatively charged surfaces of sludge solids. Consequently, a significant portion of QACs is removed from the wastewater stream through adsorption to sewage sludge during treatment processes.

Concentrations of various QACs in WWTPs can be substantial. For instance, studies have reported QAC concentrations in the influent of an Australian municipal sewage plant ranging from 7.7 to 27 µg/L, with effluent concentrations around 1.1 µg/L. nih.gov Due to their strong sorption, QAC levels in sewage sludge can be significantly higher, with concentrations reported to range from 1.12 to 505 mg/kg dry weight in the sludge of 52 municipal WWTPs in China. nih.gov While specific data for DHDAB is limited, its structural similarity to other long-chain QACs, such as the detected dialkyldimethylammonium compounds (DADMACs), suggests it will behave similarly and accumulate in sludge. nih.gov

| Environmental Compartment | Compound Class | Concentration Range | Location/Study Reference |

| WWTP Influent | QACs | 7.7 - 27 µg/L | Australian Municipal Plant nih.gov |

| WWTP Effluent | QACs | 1.1 µg/L | Australian Municipal Plant nih.gov |

| Sewage Sludge | QACs | 1.12 - 505 mg/kg (dw) | 52 Chinese Municipal WWTPs nih.gov |

| Sewage Sludge | Total PBDEs | up to 2290 µg/kg (dw) | U.S. Sewage Sludges nih.gov |

| Sewage Sludge | BDE-209 | 685 - 1403 ng/g (dw) | Czech Republic WWTPs nih.gov |

This table presents a summary of reported concentrations of Quaternary Ammonium (B1175870) Compounds (QACs) and other persistent organic pollutants in various wastewater treatment plant compartments to provide context for potential environmental loading.

The primary routes for DHDAB to enter terrestrial and aquatic sediments are through the land application of contaminated sewage sludge (biosolids) as fertilizer and the discharge of WWTP effluent into surface waters. nih.govresearchgate.net Once in the environment, the permanent positive charge and hydrophobic alkyl chains of DHDAB cause it to strongly sorb to negatively charged particles like clay minerals and organic matter present in soil and sediments. nih.govacs.org

This strong adsorption leads to the accumulation of QACs in these environmental sinks. For example, soil irrigated with WWTP effluent in Mexico showed QAC concentrations of 81 µg/kg, a level significantly higher than in non-irrigated areas. nih.gov In urban estuarine sediments, total QAC concentrations have been found to range from 0.98 to 114 µg/g, with dialkyldimethylammonium compounds like DHDAB often being the dominant class. epa.gov The persistence of these compounds in soil and sediment is a concern, as they are sequestered and can be slowly released back into the environment. researchgate.net

Environmental Fate Processes of Quaternary Ammonium Compounds

The ultimate fate of DHDAB in the environment is governed by a combination of physical and biological processes. Sorption is a dominant process that controls its mobility and bioavailability, while biotransformation is the primary mechanism for its degradation.

Sorption is a critical process influencing the environmental distribution of QACs. mdpi.comsemanticscholar.org As a cationic surfactant, DHDAB's positively charged quaternary nitrogen atom is strongly attracted to negatively charged surfaces, which are abundant in soil and sediment. acs.orgresearchgate.net The primary mechanisms involved in the sorption of DHDAB include:

Cation Exchange: QACs can displace naturally occurring cations (e.g., Ca²⁺, Mg²⁺, K⁺) from the surfaces of clay minerals and organic matter. mdpi.com

Electrostatic Attraction: The permanent positive charge of the DHDAB molecule leads to strong electrostatic attraction with negatively charged sites on environmental particles. mdpi.com

Hydrophobic Interactions: The two long hexadecyl chains of DHDAB are hydrophobic and tend to partition out of the water phase and associate with organic matter in soil and sediment.

The strong affinity of QACs for solid matrices significantly reduces their concentration in the aqueous phase, limiting their mobility and transport in groundwater. acs.org However, this sequestration also increases their persistence in soil and sediment, creating a long-term reservoir of the compound. researchgate.net

| Sorption Mechanism | Description | Key Interacting Soil/Sediment Components |

| Cation Exchange | Displacement of native cations from exchange sites by the positively charged QAC molecule. | Clay minerals (e.g., montmorillonite (B579905), kaolinite), Soil Organic Matter (SOM) |

| Electrostatic Attraction | Direct attraction between the permanently positive quaternary nitrogen of the QAC and negatively charged surfaces. | Clay minerals, Humic substances in SOM |

| Hydrophobic Interaction | The non-polar alkyl chains of the QAC associate with the non-polar fractions of soil organic matter. | Soil Organic Matter (SOM), Humic and Fulvic Acids |

This table details the primary sorption mechanisms responsible for the sequestration of quaternary ammonium compounds like Dihexadecyldimethylammonium bromide in soil and sediment.

While sorption can render DHDAB less bioavailable, it is susceptible to microbial degradation, which is the principal pathway for its ultimate removal from the environment. nih.gov The biodegradation of QACs is known to be carried out by common environmental bacteria, such as Pseudomonas and Xanthomonas species. nih.gov Although specific pathways for DHDAB are not extensively detailed, research on analogous QACs provides insight into the likely biotransformation processes.

For other long-chain QACs, such as benzalkonium chlorides (BACs), identified biodegradation pathways often involve the oxidation of the long alkyl chains. au.dkau.dk Key enzymatic steps include:

ω-Oxidation: Oxidation of the terminal methyl group of the alkyl chain.

β-Oxidation: A sequential process that shortens the alkyl chain by two carbon atoms in each cycle. ufz.de

α-Oxidation: Another pathway for the oxidation of the alkyl chain. au.dk

These oxidative processes result in the formation of more polar and hydrophilic metabolites, which can be more readily degraded. au.dk For instance, the biodegradation of decyltrimethylammonium bromide has been shown to proceed via oxidation of the terminal carbon of the decyl chain, followed by β-oxidation. nih.gov It is plausible that DHDAB undergoes similar biotransformation, with microbial enzymes targeting its two hexadecyl chains for degradation.

Potential for Promoting Antibiotic Resistance in Environmental Microorganisms

A significant ecotoxicological concern associated with the environmental release of QACs like DHDAB is their potential to promote antibiotic resistance. rsc.org The widespread use of these disinfectants results in sub-inhibitory concentrations in various environmental compartments, which may not be high enough to kill all microorganisms but can exert selective pressure. semanticscholar.orgresearchgate.net

This selective pressure can favor the survival and growth of bacteria that possess intrinsic or acquired resistance mechanisms to QACs. cas.cn Crucially, some of these resistance mechanisms can also confer resistance to clinically important antibiotics, a phenomenon known as cross-resistance. Mechanisms of co-resistance, where genes for QAC resistance and antibiotic resistance are located on the same mobile genetic element (like a plasmid), are also a major concern. nih.gov

Exposure to sub-lethal concentrations of QACs has been shown to:

Increase the expression of efflux pumps in bacteria, which can expel both QACs and various antibiotics from the cell.

Promote the horizontal gene transfer of plasmids containing both QAC and antibiotic resistance genes among bacteria. nih.gov

The presence of QACs in soil, sediments, and wastewater can therefore contribute to the selection and proliferation of antibiotic-resistant bacteria and the dissemination of antibiotic resistance genes (ARGs) in the environment. researchgate.netcas.cn This creates a potential pathway for resistance developed in environmental bacteria to be transferred to human and animal pathogens, posing a risk to public health. semanticscholar.org

Environmental Risk Assessment Frameworks

The environmental risk assessment for Dihexadecyldimethylammonium bromide, like other quaternary ammonium compounds (QACs), is conducted within established regulatory frameworks rather than through a chemical-specific methodology. acs.orgnih.gov These frameworks, developed by international and national agencies, provide a systematic approach to evaluating the potential adverse effects of chemicals on the environment. nih.gov The primary goal is to determine the likelihood of harm by comparing environmental exposure concentrations with concentrations that are known to cause toxic effects in relevant organisms.

In the European Union, the European Chemicals Agency (ECHA) oversees the assessment of chemicals under regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). useforesight.iouseforesight.io This framework involves evaluating a substance's properties for persistence, bioaccumulation, and toxicity (PBT). For substances like long-chain aliphatic QACs, ECHA's assessments can lead to recommendations for harmonised classification and labelling to ensure appropriate risk management. useforesight.io

In the United States, the Environmental Protection Agency (EPA) evaluates chemical risks under the Toxic Substances Control Act (TSCA). nih.govepa.gov This process involves prioritizing existing chemicals for risk evaluation, which assesses hazards and exposure potential. nih.gov For chemicals found to present an unreasonable risk to the environment, the EPA can implement risk management actions, which may include restrictions on use or disposal. epa.gov

A central concept in these frameworks is the calculation of a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC).

Predicted Environmental Concentration (PEC): This is an estimate of the concentration of the substance expected in various environmental compartments (water, soil, sediment). It is calculated based on production volume, use patterns, and fate properties like degradation and partitioning.

Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. It is derived from ecotoxicological data (e.g., EC50 or NOEC values) from studies on representative aquatic and terrestrial organisms, with an assessment factor applied to account for uncertainties. researchgate.net

If the RQ value is greater than 1, it indicates a potential risk to the environment, often triggering a more in-depth assessment or the implementation of risk mitigation measures. However, a significant challenge in assessing the risks of many QACs, including Dihexadecyldimethylammonium bromide, is the lack of comprehensive and publicly available data on ecotoxicity and environmental fate, which can hinder a rigorous assessment process. acs.orgnih.govchemicalbook.com

The table below outlines the fundamental steps of a generic environmental risk assessment framework applicable to chemical substances.

Table 1: Key Components of a Standard Environmental Risk Assessment Framework

| Assessment Step | Objective | Application to Dihexadecyldimethylammonium bromide |

|---|---|---|

| 1. Hazard Identification | To identify the potential adverse effects a substance can have on environmental organisms. | Involves reviewing literature and databases for ecotoxicity data on aquatic and terrestrial species (e.g., algae, invertebrates, fish). For QACs, this includes acute and chronic toxicity. nih.gov |

| 2. Exposure Assessment | To estimate the concentration of the substance that will be present in different environmental compartments (PEC). | Considers the substance's lifecycle, including release from industrial use or consumer products, and its environmental fate (e.g., degradation, sorption to soil/sediment). acs.org |

| 3. Effects Assessment | To determine the concentration of the substance below which harmful effects are unlikely to occur (PNEC). | Derives PNEC from laboratory toxicity data (e.g., LC50, EC50, NOEC) by applying appropriate assessment factors to account for inter-species and lab-to-field uncertainties. researchgate.net |

| 4. Risk Characterization | To integrate the exposure and effects assessments to determine the likelihood of environmental harm (e.g., by calculating the PEC/PNEC ratio). | A PEC/PNEC ratio > 1 suggests a potential risk, which may necessitate regulatory action or further investigation. The assessment also considers PBT (Persistent, Bioaccumulative, Toxic) properties. useforesight.io |

Computational Investigations of Dhdab Systems

Molecular Dynamics (MD) Simulations of Bilayers and Aggregates

Molecular dynamics (MD) simulations have been instrumental in understanding the behavior of DHDAB bilayers and aggregates. All-atom MD simulations have been employed to investigate the influence of temperature and the initial degree of interdigitation on the phase behavior of dialkyldimethylammonium bromide (2CnBr) bilayers. These simulations have shown that while shorter-chain surfactants like dioctyldimethylammonium bromide (DOAB, 2C8Br) struggle to maintain a bilayer structure, DHDAB (2C16Br) and its shorter-chain counterpart, didodecyldimethylammonium (B1216837) bromide (DDAB, 2C12Br), form stable bilayers in different phases. Specifically, DDAB bilayers can exhibit an interdigitated gel phase, contributing to the stability and rigidity of the membrane. In contrast, DHDAB bilayers are more likely to be found in a ripple gel phase, which imparts greater softness and ductility. The differing phase behaviors are attributed to a balance between the rigidity of the surfactant molecules and the hydrophobic interactions of the alkyl tails.

MD simulations have also been used to characterize reverse micelles formulated with DHDAB and other surfactants. nih.gov These simulations, calibrated against experimental data from techniques like Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS), have confirmed the size, shape, and dynamical properties of these aggregates. nih.gov For instance, simulations of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) reverse micelles revealed a roughly spherical shape and provided insights into the dynamics of water within the aqueous core. nih.gov Furthermore, MD simulations have been used to study the interaction of DHDAB with other molecules, such as in the formation of complexes with tetradecane (B157292) and water. anu.edu.au

Atomistic Modeling of Self-Assembly Processes

Atomistic modeling provides a powerful lens through which to view the spontaneous organization of DHDAB molecules into complex structures. The process of molecular self-assembly, where individual molecules form organized structures through local interactions, is fundamental to the behavior of surfactants like DHDAB. These simulations can reveal the intricate interplay of forces driving the formation of micelles, vesicles, and other aggregates.

Simulations and experimental work have uncovered unconventional hierarchical structures, such as "lamellae-in-lamellae" in related dialkyldimethylammonium bromide systems. This structure consists of a lamellar phase with a shorter period embedded within a lamellar phase with a longer period, with the normal vectors of the two regions oriented perpendicularly. The molecular structure of the surfactant is a key factor influencing these self-assembly behaviors. All-atom molecular dynamics simulations are a key tool in exploring how factors like alkyl chain length affect the phase behavior and self-assembly of these bilayers.

Theoretical Treatments of Membrane Properties (e.g., Compressibility and Bending Moduli)

Theoretical models are crucial for quantifying the mechanical properties of DHDAB membranes, such as their compressibility and bending moduli. These properties are vital for understanding the stability and function of vesicles and bilayers.

The bending elastic moduli of lipid bilayers can be influenced by the presence of solutes. vdoc.pub Theoretical approaches, in conjunction with experimental techniques, have been used to measure properties like the area per lipid, membrane thickness, and the area compressibility modulus. researchgate.net For instance, studies on solid-ordered bilayers in vesicles have shown that the bending rigidity coefficients decrease as the lipid transition temperature increases, a trend that is reversed in planar systems. researchgate.net Concurrently, an increase in membrane thickness and area compressibility, along with a decrease in the area per lipid, has been observed. researchgate.net These findings provide valuable mechanical insights into the behavior of DHDAB in different phases and conformations. researchgate.net

Application of Models for Scattering Data Analysis (e.g., Core-Shell Model, Lamellar "Crystal" Model, Hayter-Penfold Model)

The analysis of scattering data, such as that obtained from Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS), relies heavily on theoretical models to interpret the experimental results and extract structural information about DHDAB aggregates.

The core-shell model is frequently used to analyze scattering data from micellar and vesicular solutions. This model assumes the aggregates consist of a hydrophobic core and a hydrophilic shell. By fitting this model to the scattering data, parameters such as the size and shape of the aggregates can be determined. For instance, in studies of gemini (B1671429) surfactants, a core-shell model has been used to determine the prolate ellipsoidal shape of the micelles, along with their mean aggregation number and effective fractional charge. researchgate.net

The lamellar "crystal" model is applied to describe the structure of multilamellar vesicles or stacked bilayers, where the layers are arranged in a periodic fashion. This model is particularly relevant for understanding the gel and crystalline phases of DHDAB, where a high degree of order exists. researchgate.net

The Hayter-Penfold model is a theoretical approach used to analyze scattering from charged macromolecules in solution, taking into account the inter-particle interactions. This model has been successfully applied to separate the intra- and inter-micellar interference terms in the X-ray scattering patterns of ionic micellar solutions. researchgate.net This allows for the prediction of both X-ray and neutron scattering signals from a single model of chain packing. researchgate.net

Small-angle neutron scattering (SANS) measurements have revealed that DHDAB aggregates can form unilamellar vesicles. researchgate.netstfc.ac.uk The analysis of SANS data from mixed micellar systems of DHDAB with other surfactants, like the triblock copolymer Pluronic L64, has been used to determine the shapes of the various aggregates formed. researchgate.net

Lattice Mean-Field Theory Applications in Surface Studies

Lattice mean-field theory is a theoretical framework that has been applied to study the behavior of surfactants at surfaces. This approach can be used to understand adsorption phenomena and the structure of adsorbed layers. For example, mean-field theory has been used to investigate shape transitions in mixed parity systems, which can provide insights into the collective behavior of molecules in DHDAB assemblies. anu.edu.au

In the context of electrochemistry, theoretical calculations have been used to understand how DHDAB as a surface additive can influence the electrochemical reduction of CO2 on silver surfaces. acs.org Reactive molecular dynamics simulations have shown that DHDAB can increase the local concentration of CO2 near the catalyst surface, thereby enhancing the production of CO. acs.org

Future Research Directions for Dhdab

Advanced Characterization of Complex Self-Assembled Systems

Future investigations into DHDAB will necessitate the use of sophisticated characterization techniques to fully understand the intricate self-assembled structures it forms in solution. While techniques like Small-Angle Neutron Scattering (SANS), Dynamic Light Scattering (DLS), Neutron Reflectivity (NR), and Cryogenic Transmission Electron Microscopy (Cryo-TEM) have been instrumental, a deeper understanding requires pushing the boundaries of these methods. ox.ac.uk

A primary focus will be on elucidating the detailed morphology of DHDAB aggregates. It is known that DHDAB can form bilamellar vesicles within a concentration range of 1.5-80 mM. ox.ac.uk Above this concentration, these vesicles coexist with an additional lamellar phase. ox.ac.uk Advanced scattering techniques can provide more precise information on the lamellar spacing, vesicle size, and polydispersity. ox.ac.uk For instance, at elevated temperatures and in dilute solutions with an electrolyte, DHDAB has been observed to form ordered lamellar structures at the air-water interface. nih.govacs.org A notable transition in lamellar spacing from approximately 33 Å to 40 Å occurs at 40°C, which is attributed to a surface-induced phase transition. nih.govacs.org

Future studies should also explore the dynamics of these self-assembled systems. Techniques like Quasi-Elastic Neutron Scattering (QENS) can probe the localized internal dynamics of DHDAB molecules within ordered phases and reveal long-range lateral diffusion in the fluid phase. researchgate.net Understanding these dynamic processes is crucial for applications where the mobility of the surfactant molecules plays a key role.

Interactive Table: Characterization Techniques for DHDAB Self-Assembly

| Technique | Information Obtained | Reference |

|---|---|---|

| Small-Angle Neutron Scattering (SANS) | Aggregate morphology, size, and lamellar spacing | ox.ac.ukresearchgate.net |

| Dynamic Light Scattering (DLS) | Particle size and polydispersity of vesicles | ox.ac.uknih.gov |

| Neutron Reflectivity (NR) | Surface excess and adsorption behavior at interfaces | ox.ac.uk |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of aggregate morphology | ox.ac.uk |

Rational Design of Novel DHDAB-based Nanocarriers for Targeted Delivery

The rational design of novel nanocarriers based on DHDAB for targeted drug and gene delivery is a promising area of future research. mdpi.comnih.govbjpharm.org.ukresearchgate.net While much of the foundational work has been done with similar cationic lipids like didodecyldimethylammonium (B1216837) bromide (DDAB), the principles are readily transferable and expandable to DHDAB. nih.govnih.gov The goal is to create nanocarriers that can efficiently encapsulate therapeutic agents, navigate the biological environment, and release their payload at a specific target site. mdpi.comnih.gov

A key strategy involves the formulation of mixed lipid systems. For instance, combining DHDAB with other lipids, such as distearoylphosphatidylcholine (DSPC), can enhance the stability and control the physicochemical properties of the resulting vesicles. nih.gov Studies have shown that mixed DSPC/DHDAB monolayers exhibit strong intermolecular interactions, leading to more compact molecular packing and increased stability of mixed vesicles. nih.gov Future work should explore a wider range of helper lipids and polymers to optimize these formulations. nih.gov This includes incorporating components that can respond to specific stimuli in the target environment, such as changes in pH or temperature, to trigger drug release. mdpi.com

Furthermore, the surface of DHDAB-based nanocarriers can be functionalized with targeting ligands, such as peptides or antibodies, to achieve active targeting of specific cells or tissues. mdpi.comnih.gov This approach can significantly improve the therapeutic efficacy while reducing off-target side effects. mdpi.com The development of such "smart" nanocarriers requires a deep understanding of the interactions between the carrier and the biological system.

Elucidation of Detailed Mechanisms in Biological Interactions at the Molecular Level

A fundamental understanding of how DHDAB-based structures interact with biological membranes at the molecular level is critical for their development in biomedical applications. Future research will heavily rely on computational techniques, particularly molecular dynamics (MD) simulations, to unravel these complex interactions. nih.govmdpi.com MD simulations can provide unprecedented insights into the dynamic processes that govern the interaction of DHDAB nanocarriers with lipid bilayers, which serve as models for cell membranes. nih.govillinois.edu

These simulations can visualize how individual DHDAB molecules or entire vesicles approach, bind to, and potentially fuse with or disrupt a model membrane. nih.gov This allows researchers to study the influence of factors such as lipid composition, surface charge, and the presence of encapsulated drugs on the interaction mechanism. nih.govnih.gov For example, simulations can reveal preferential interactions between the cationic headgroups of DHDAB and anionic lipids often found in bacterial or cancer cell membranes. researchgate.net This knowledge is invaluable for designing nanocarriers with enhanced selectivity for target cells.

By combining simulation results with experimental data from techniques like neutron scattering, a more complete picture of the structure and dynamics of these interactions can be obtained. nih.gov This integrated approach can help to explain how DHDAB and its formulations affect membrane properties such as fluidity and permeability, which are crucial for their biological activity.

Development of Sustainable Synthesis Routes and Environmental Remediation Strategies

The increasing use of quaternary ammonium (B1175870) compounds (QACs) in various applications raises environmental concerns regarding their persistence and potential toxicity. digitellinc.comresearchgate.netnih.gov Therefore, a significant future research direction for DHDAB and other QACs is the development of sustainable synthesis methods and effective environmental remediation strategies. nih.gov

"Green chemistry" principles should be applied to the synthesis of DHDAB. nih.gov This includes exploring the use of renewable starting materials and developing synthetic routes that minimize waste and energy consumption. nih.gov Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and the need for solvents in the preparation of similar cationic surfactants. acs.org Another approach is the design of biodegradable QACs that contain cleavable linkages, allowing them to break down into less harmful substances in the environment. nih.gov

For the remediation of DHDAB that has already entered the environment, research into advanced oxidation processes and bioremediation is crucial. digitellinc.com While wastewater treatment plants can remove a significant portion of QACs, high concentrations can still be found in biosolids and effluents, posing a risk to aquatic ecosystems. digitellinc.comnih.gov Oxidation with agents like ferrate, permanganate, or ozone is a potential pre-treatment method to degrade these compounds. digitellinc.com Additionally, isolating and utilizing microorganisms capable of degrading QACs, such as Pseudomonas fluorescens, could offer a more environmentally friendly remediation solution. nih.gov

Interactive Table: Sustainable Approaches for DHDAB

| Approach | Description | Potential Benefit |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave heating to accelerate chemical reactions. | Reduced reaction times and solvent usage. acs.org |

| Biodegradable Design | Incorporates cleavable groups into the surfactant structure. | Enhanced degradation in the environment, reducing persistence. nih.gov |

| Advanced Oxidation Processes | Uses strong oxidizing agents to break down QACs. | Effective removal from wastewater. digitellinc.com |

Integration of Advanced Experimental and Computational Approaches for Predictive Modeling

The future of DHDAB research lies in the powerful synergy between advanced experimental techniques and sophisticated computational modeling. researchgate.netnih.govmdpi.comnih.gov This integrated approach is essential for developing predictive models that can accelerate the design and optimization of DHDAB-based systems for specific applications. mdpi.commdpi.com

Machine learning and artificial intelligence are also poised to play a significant role in this integrated framework. researchgate.net By training algorithms on large datasets of experimental and computational results, it may become possible to predict the properties and behavior of new DHDAB formulations without the need for extensive laboratory work. nih.govresearchgate.net This predictive capability will be crucial for the rational design of next-generation materials and delivery systems based on DHDAB.

Q & A

Q. How can DHDAB be synthesized and purified for laboratory use, and what analytical methods validate its structural integrity?

DHDAB is typically synthesized via alkylation of dimethylamine with hexadecyl bromide, followed by anion exchange to replace bromide with other counterions if needed. For example, DHDAB can be converted to its chloride analog (DHDAC) using a Dowex 21K anion-exchange resin in methanol, followed by recrystallization in methanol/acetone (90:10 v/v) to achieve high purity (>97%) . Structural validation employs:

Q. What are the critical physicochemical properties of DHDAB, and how are they experimentally determined?

Key properties include:

- Critical micelle concentration (CMC) : Measured via surface tension or conductivity assays. For DHDAB, CMC is ~0.1 mM in aqueous solutions due to its dual hydrophobic chains .

- Thermal stability : Assessed by thermogravimetric analysis (TGA), showing decomposition above 200°C.

- Solubility : Soluble in organic solvents (e.g., chloroform, methanol) but forms aggregates in water. Solubility profiles are determined using turbidimetry or dynamic light scattering (DLS) .

Q. How does DHDAB function in lipid nanoparticle (NLC) formulations, and what parameters optimize its performance?

DHDAB stabilizes nanostructured lipid carriers (NLCs) by reducing interfacial tension and enhancing colloidal stability. Experimental optimization involves:

- Factorial design : A 2² full factorial design can assess variables like DHDAB concentration (0.1–1.0% w/w) and homogenization speed (10,000–20,000 rpm) to minimize particle size (<100 nm) and polydispersity index (<0.3) .

- Turbiscan analysis : Monitors physical stability by detecting aggregation or phase separation over time .

Advanced Research Questions

Q. What mechanistic role does DHDAB play in directing the synthesis of ultrathin metal alloy nanowires?

DHDAB acts as a structure-directing agent by forming micellar templates that guide metal precursor reduction. For example, in PdAg nanowire synthesis:

- Metal coordination : DHDAB’s quaternary ammonium headgroups interact with metal precursors (e.g., PdCl₄²⁻, AgNO₃), controlling nucleation sites.

- Chain length effects : The dual C16 chains promote anisotropic growth, favoring nanowire formation over nanoparticles. However, DHDAB alone cannot stabilize pure metal nanowires (e.g., Pd or Ag); alloying is essential to balance lattice strain .

- Validation techniques : TEM for morphology, XRD for crystallinity, and XPS for surface composition .

Q. How can researchers resolve contradictions in DHDAB’s behavior across different experimental systems (e.g., lipid bilayers vs. electrocatalysis)?

Discrepancies often arise from environmental factors:

- Ionic strength : In lipid bilayers, high salt concentrations (e.g., 150 mM NaCl) compress DHDAB’s headgroup spacing, increasing membrane rigidity. In electrocatalysis (e.g., CO₂ reduction), ionic solvents (e.g., 0.1 M KHCO₃) alter DHDAB’s adsorption on Cu surfaces, affecting reaction selectivity .

- Solution pH : Protonation/deprotonation of co-surfactants (e.g., Nafion) can modify DHDAB’s interfacial behavior. Controlled studies using ζ-potential measurements and electrochemical impedance spectroscopy (EIS) are recommended .

Q. What advanced methodologies characterize DHDAB’s role in supramolecular self-assembly systems?

In systems like perylene diimide (PDI) complexes, DHDAB enables hierarchical helical structures via ionic self-assembly (ISA):

- UV-Vis spectroscopy : Monitors π-π stacking of PDI cores (e.g., absorption shifts from 520 nm to 550 nm upon aggregation).

- 2D-XRD : Identifies lamellar spacing (e.g., 3.4 nm for PDTA–DHAB complexes) and molecular packing symmetry.

- Differential scanning calorimetry (DSC) : Detects phase transitions (e.g., melting endotherms at 120–150°C) to correlate thermal stability with assembly morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.